molecular formula C21H24N2O6S B11592948 ethyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11592948
M. Wt: 432.5 g/mol
InChI Key: CBTGOMMNIQTEII-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family.

Preparation Methods

The synthesis of ethyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-component reaction. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an aromatic aldehyde in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative. Industrial production methods may involve similar multi-component reactions but optimized for larger scale synthesis, often using green chemistry principles to ensure environmental safety and efficiency .

Chemical Reactions Analysis

Ethyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazolopyrimidine core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 5-(4-acetyloxy-3-ethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H24N2O6S/c1-6-27-16-10-14(8-9-15(16)29-13(5)24)18-17(20(26)28-7-2)11(3)22-21-23(18)19(25)12(4)30-21/h8-10,12,18H,6-7H2,1-5H3

InChI Key

CBTGOMMNIQTEII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OCC)OC(=O)C

Origin of Product

United States

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